N-(furan-2-ylmethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan and thiazole rings, followed by their coupling with the trimethoxyphenyl group. One common method involves the condensation of furfurylamine with a thiazole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can be particularly useful for the efficient production of complex molecules like N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group is known to interact with various biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
5-(hydroxymethyl)-2-furfurylamines: Recognized for their pharmaceutical activity.
Properties
Molecular Formula |
C19H20N2O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H20N2O5S/c1-11-16(18(22)20-10-13-6-5-7-26-13)21-19(27-11)12-8-14(23-2)17(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22) |
InChI Key |
FDHVQCIFUVWCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.